1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone

Description

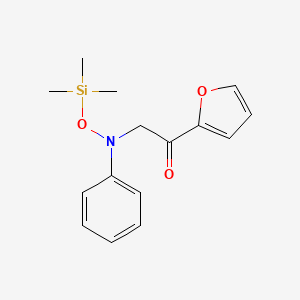

1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone is a synthetic organic compound featuring a furan ring linked to an ethanone core, substituted with a phenyl group modified by a trimethylsilyl (TMS) ether-protected hydroxylamine moiety. This structure combines electron-rich aromatic systems (furan and phenyl) with a silicon-based protecting group, which may enhance stability during synthesis or modulate bioavailability in biological applications.

Properties

CAS No. |

88423-04-5 |

|---|---|

Molecular Formula |

C15H19NO3Si |

Molecular Weight |

289.40 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-(N-trimethylsilyloxyanilino)ethanone |

InChI |

InChI=1S/C15H19NO3Si/c1-20(2,3)19-16(13-8-5-4-6-9-13)12-14(17)15-10-7-11-18-15/h4-11H,12H2,1-3H3 |

InChI Key |

DPLWZJMIPOBVFF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)ON(CC(=O)C1=CC=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone typically involves the reaction of furan-2-carbaldehyde with phenyl(trimethylsilyloxy)amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Hydroxylamine derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The furan ring and phenyl group contribute to its reactivity and specificity in various chemical reactions.

Comparison with Similar Compounds

Key Structural Differences :

- The TMS-protected hydroxylamine in the target compound contrasts with simpler amino or ether substituents in analogs. This group may reduce oxidative degradation compared to free hydroxylamines .

- The furan-2-yl group provides electron-rich character, similar to benzofuran derivatives in , but lacks the steric hindrance seen in 2-methylfuran analogs .

Biological Activity

1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, particularly focusing on its inhibitory effects on tyrosinase, a key enzyme in melanin production, and other relevant biological activities.

Chemical Structure and Properties

The compound's molecular formula is and it features a furan ring, a trimethylsilyl ether, and an amino group. Its structure can be depicted as follows:

Tyrosinase Inhibition

Tyrosinase is crucial in the biosynthesis of melanin, and its inhibition can have significant implications in treating hyperpigmentation disorders. Recent studies have highlighted the effectiveness of various derivatives of furan-based compounds as tyrosinase inhibitors.

Key Findings:

- IC50 Values: The compound's derivatives exhibited varying degrees of tyrosinase inhibitory activity. For instance, derivatives with specific substitutions showed IC50 values as low as 0.0433 µM for monophenolase activity and 0.28 µM for diphenolase activity, significantly lower than the standard kojic acid (IC50 values of 19.97 µM and 33.47 µM respectively) .

- Inhibition Type: The enzyme kinetics indicated that some derivatives exhibited mixed inhibition types, with inhibition constants () calculated at 0.012 µM and 0.165 µM using the Lineweaver-Burk plot method .

Table 1: Tyrosinase Inhibition Data for Selected Compounds

| Compound | IC50 (µM) Monophenolase | IC50 (µM) Diphenolase | Inhibition Type | (µM) |

|---|---|---|---|---|

| Compound 8 | 0.0433 ± 0.0016 | 0.28 ± 0.01 | Mixed | 0.012 |

| Kojic Acid | 19.97 ± 0.36 | 33.47 ± 0.05 | Competitive | - |

Molecular docking studies suggest that these compounds can bind to both catalytic and allosteric sites of tyrosinase, which is crucial for their inhibitory action . Computational molecular dynamics further support these findings by demonstrating stable interactions between the compounds and the enzyme.

Other Biological Activities

While the primary focus has been on tyrosinase inhibition, other potential biological activities of this compound are under investigation:

- Antioxidant Activity: Preliminary studies suggest that some furan derivatives may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

- Antimicrobial Properties: There are indications that certain structural modifications may enhance antimicrobial activity, although more research is needed to substantiate these claims.

Case Studies

In a recent study focused on skin pigmentation disorders, several furan-based compounds were tested for their efficacy in reducing melanin production in B16F10 melanoma cells. The results indicated significant reductions in melanin content when treated with effective tyrosinase inhibitors .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, such as coupling the furan-2-yl moiety with a phenyl group modified by a trimethylsilyloxy amino substituent. Key steps may include:

- Protection/Deprotection : Use of trimethylsilyl (TMS) groups to protect reactive sites during synthesis, as seen in analogous silyl-protected intermediates .

- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, with optimization of catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., K₂CO₃) .

- Solvent/Temperature Control : Polar aprotic solvents (DMF, THF) under reflux (80–120°C) to enhance reaction efficiency .

- Yield Optimization : Monitoring via TLC/HPLC and purification using column chromatography or recrystallization .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the furan ring (δ 6.3–7.5 ppm for aromatic protons) and the ethanone carbonyl (δ 190–210 ppm in ¹³C). 2D NMR (HSQC, HMBC) can resolve connectivity between the silyloxyamino group and the phenyl ring .

- X-ray Crystallography : To determine spatial arrangement, particularly the orientation of the bulky trimethylsilyl group relative to the furan ring .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What are the key reactivity patterns of this compound under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the silyloxy group (e.g., TMS-O-NH-Ph → HO-NH-Ph) using HCl/MeOH .

- Oxidative Conditions : Furan ring susceptibility to epoxidation or cleavage with mCPBA or ozone .

- Nucleophilic Attack : The ethanone carbonyl may undergo nucleophilic additions (e.g., Grignard reagents) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with enzyme active sites, such as cytochrome P450 or kinases?

- Methodological Answer :

- Target Selection : Identify enzymes with binding pockets accommodating furan and aryl groups (e.g., CYP3A4, MAP kinases) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-enzyme interactions .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via kinetic assays (e.g., IC₅₀ measurements) .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Replicate assays under controlled conditions (pH, temperature, solvent) to minimize variability .

- Statistical Analysis : Use ANOVA or t-tests to compare datasets, accounting for batch effects or reagent lot variations .

- Orthogonal Methods : Confirm activity via complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How does the trimethylsilyloxy group influence the compound’s pharmacokinetic properties, such as metabolic stability or membrane permeability?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) to non-silylated analogs .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to measure apparent permeability (Papp), assessing the impact of the lipophilic TMS group .

- Computational LogP Prediction : Tools like MarvinSuite or ChemAxon to estimate partitioning coefficients .

Q. What strategies enable selective functionalization of the furan ring without disrupting the silyloxyamino moiety?

- Methodological Answer :

- Protection of Amino Group : Temporarily protect the -NH-Ph(TMS-O) group with Boc or Fmoc before furan modification .

- Directed Metalation : Use LDA or TMPLi to deprotonate specific furan positions, followed by electrophilic quenching (e.g., alkylation) .

- Cross-Coupling : Miyaura borylation of furan to enable Suzuki couplings without affecting the silyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.